2,2-difluoro-5-nitro-1,3-dioxaindane-4-carbaldehyde
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Overview
Description
2,2-difluoro-5-nitro-1,3-dioxaindane-4-carbaldehyde is a complex organic compound characterized by the presence of fluorine, nitro, and aldehyde functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-5-nitro-1,3-dioxaindane-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor followed by fluorination and subsequent formylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and fluorination processes, utilizing advanced reactors and continuous flow systems to maintain consistent quality and efficiency. The use of automated systems and stringent quality control measures are essential to produce this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2,2-difluoro-5-nitro-1,3-dioxaindane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: 2,2-difluoro-5-nitro-1,3-dioxaindane-4-carboxylic acid.
Reduction: 2,2-difluoro-5-amino-1,3-dioxaindane-4-carbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-difluoro-5-nitro-1,3-dioxaindane-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-difluoro-5-nitro-1,3-dioxaindane-4-carbaldehyde involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to potential biological effects. The fluorine atoms may enhance the compound’s stability and bioavailability, making it a valuable candidate for further research.
Comparison with Similar Compounds
Similar Compounds
2,2-difluoro-7-(hydroxymethyl)-1,3-dioxaindane-4-carbaldehyde: Similar structure but with a hydroxymethyl group instead of a nitro group.
2,2-difluoro-1,3-benzodioxole-4-carbaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness
2,2-difluoro-5-nitro-1,3-dioxaindane-4-carbaldehyde is unique due to the presence of both nitro and fluorine groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2,2-difluoro-5-nitro-1,3-benzodioxole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F2NO5/c9-8(10)15-6-2-1-5(11(13)14)4(3-12)7(6)16-8/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNZFKVPORDJPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1[N+](=O)[O-])C=O)OC(O2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F2NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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